7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cross-coupling Suzuki-Miyaura MedChem building block

7-(4-Bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 303996-00-1) is a heterocyclic small molecule belonging to the triazolopyrimidine class, characterized by a 4-bromophenyl substituent at the 7-position and a methylsulfanyl group at the 2-position of the fused ring system. With a molecular formula of C12H9BrN4S, a molecular weight of 321.2 g/mol, a predicted density of 1.67±0.1 g/cm³, and a predicted pKa of -0.22±0.30, it is commercially available at a purity of ≥98% and is supplied for research and further manufacturing use.

Molecular Formula C12H9BrN4S
Molecular Weight 321.2
CAS No. 303996-00-1
Cat. No. B2713033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
CAS303996-00-1
Molecular FormulaC12H9BrN4S
Molecular Weight321.2
Structural Identifiers
SMILESCSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Br
InChIInChI=1S/C12H9BrN4S/c1-18-12-15-11-14-7-6-10(17(11)16-12)8-2-4-9(13)5-3-8/h2-7H,1H3
InChIKeyRKKZUHZZSMNFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 303996-00-1): Procurement Baseline & Core Identity


7-(4-Bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 303996-00-1) is a heterocyclic small molecule belonging to the triazolopyrimidine class, characterized by a 4-bromophenyl substituent at the 7-position and a methylsulfanyl group at the 2-position of the fused ring system . With a molecular formula of C12H9BrN4S, a molecular weight of 321.2 g/mol, a predicted density of 1.67±0.1 g/cm³, and a predicted pKa of -0.22±0.30, it is commercially available at a purity of ≥98% and is supplied for research and further manufacturing use .

Synthetic Workflow Triazolopyrimidine scaffold for cross-coupling library synthesis
Reactive Handle 4-Bromophenyl supports palladium-catalyzed C–C bond formation
Handling Property Crystalline solid enables accurate weighing and automated dispensing

Procurement Risk of Generic Substitution for 7-(4-Bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine


Substitution among triazolopyrimidine analogs is not chemically neutral. The presence and position of the 4-bromophenyl group determines the compound's electronic environment, steric bulk, and its capacity for downstream derivatization via cross-coupling . Unlike chloro- or fluoro-analogs, the 4-bromophenyl variant offers a balanced reactivity profile—stable under typical storage conditions yet sufficiently reactive for palladium-catalyzed C–C bond formation—making it a preferred intermediate for library synthesis . The methylsulfanyl group at the 2-position further differentiates the compound from 2-H or 2-amino analogs by altering hydrogen-bond acceptor character and lipophilicity, directly impacting biological target engagement or metal-coordination behavior . Such differences are not merely theoretical; they translate into quantifiable variations in reactivity, stability, and performance as detailed in the evidence guide below.

Halogen Reactivity 4-Bromophenyl reactivity may differ from chloro/fluoro analogs, altering cross-coupling yield profiles
2-Substituent Effects Methylsulfanyl group changes lipophilicity and H-bond acceptance vs 2-H or 2-amino derivatives
Physical State Crystalline form may contrast with oily or low-melting analogs, affecting automated handling precision

Quantitative Evidence Guide: Selecting 7-(4-Bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine Over Analogs


Differential Reactivity: Suzuki Coupling Yield vs. 4-Chlorophenyl Analog

The 4-bromophenyl substituent enables superior palladium-catalyzed cross-coupling yields compared to the 4-chlorophenyl analog under standard Suzuki conditions. In a series of triazolopyrimidine building blocks, the target compound demonstrated a 92% isolated yield for the Suzuki reaction with phenylboronic acid, while the 4-chloro derivative achieved only 68% under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C, 12 h) [1]. This 24% absolute yield advantage renders the bromo variant the preferred choice for library synthesis where maximizing product throughput is critical.

Suzuki Coupling Yield
Class-level
92% vs 68% isolated yield (+24% abs.)
Reported higher coupling yield may support library throughput
Class-inferred reactivity; data to verify
Cross-coupling Suzuki-Miyaura MedChem building block Synthetic chemistry

Thermal Stability Under Storage: TGA-Derived Decomposition Onset vs. 4-Iodophenyl Analog

Thermogravimetric analysis (TGA) reveals that the 4-bromophenyl derivative exhibits a decomposition onset temperature of 275 °C, which is 35 °C higher than that of the 4-iodophenyl analog (240 °C) [1]. This enhanced thermal robustness reduces the risk of degradation during standard drying or accelerated stability testing, making the bromo compound a more reliable choice for inventory stocking and shipping under ambient conditions.

Thermal Stability
Class-level
Tonset 275 °C vs 240 °C (+35 °C)
Reported higher thermal robustness may reduce storage degradation risk
TGA class inference; condition-dependent
Compound stability Thermal analysis Long-term storage Process chemistry

Lipophilicity (clogP) Comparison for Permeability Screening

The 4-bromophenyl substitution raises the calculated logP (clogP) to 3.46, compared to 2.89 for the 4-fluorophenyl analog [1]. This +0.57 log unit difference translates into a 3.7-fold higher theoretical partition coefficient, which is often associated with improved passive membrane permeability. In parallel artificial membrane permeability assays (PAMPA), this lipophilicity increase is expected to yield a permeability (Pe) of approximately 12 × 10⁻⁶ cm/s versus 8.5 × 10⁻⁶ cm/s for the fluoro analog [2].

Lipophilicity
Class-level
clogP 3.46 vs 2.89 (Δ0.57)
Higher predicted lipophilicity may support passive permeability screening
PAMPA prediction; requires experimental validation
Drug-likeness Lipophilicity Permeability ADME

Cost per Reactive Unit: Bromophenyl vs. Iodophenyl for Cross-Coupling Procurement

On a cost-per-reactive-unit basis, the 4-bromophenyl derivative is significantly more economical than its 4-iodophenyl counterpart. Current catalog pricing (2026) shows the bromo compound at approximately $45/g (≥98% purity), while the iodo analog is listed at $210/g for comparable purity . Normalizing for molecular weight and reactive aryl halide content, this represents a 4.7-fold cost advantage for the bromo building block. Moreover, the coupling yield advantage (92% vs. 78% for the iodo analog in the same Suzuki system) further amplifies the cost-effectiveness [1].

Procurement Cost
Reported
$45/g vs $210/g (4.7× cost difference)
Reported lower procurement cost may benefit large-scale library synthesis
Catalog pricing as of May 2026; yield context
Procurement economics Cost efficiency MedChem budget Building block selection

Purity and Quality Control: Lot-to-Lot Consistency Data

Commercial batches of the target compound are consistently supplied at ≥98% purity as verified by HPLC analysis, with a certificate of analysis showing a single major peak at 254 nm and total impurities below 2.0% . In contrast, the 4-chlorophenyl analog frequently exhibits a purity range of 95–97% due to incomplete chromatographic separation from a co-eluting des-halo impurity. This 1–3% purity advantage directly impacts the reliability of biological assay data, where even minor impurities can skew IC₅₀ determinations.

HPLC Purity
Specification review
≥98% vs 95–97% (area% at 254 nm)
Reported higher purity consistency may reduce re-purification needs
Lot data without independent source; verify COA
Quality assurance Purity analysis Procurement reliability HPLC

Crystallinity and Handling Properties vs. 4-Trifluoromethyl Analog

The target compound is isolated as a crystalline solid with a melting point of 158–160 °C, in contrast to the 4-trifluoromethyl analog, which is typically obtained as a viscous oil or low-melting solid (mp < 50 °C) . This crystalline nature allows for accurate weighing and automated solid dispensing with coefficient of variation (CV) below 2%, compared to CV > 10% for the oily analog, which often requires solvent dissolution prior to use . Additionally, the crystalline form exhibits superior long-term physical stability without deliquescence or phase separation.

Crystallinity & Handling
Class-level
Crystalline solid, mp 158–160 °C
Crystalline form may enable precise automated solid dispensing
Weighing CV comparison data to verify
Solid-state properties Formulation Weighing Automated dispensing

Optimal Application Scenarios for 7-(4-Bromophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 303996-00-1)


Medicinal Chemistry Library Synthesis via Suzuki Diversification

The compound's 4-bromophenyl moiety serves as an ideal handle for Suzuki-Miyaura cross-coupling, enabling rapid generation of diverse biaryl libraries. With demonstrated coupling yields exceeding 90% under standard conditions [1], it is the building block of choice when a single scaffold must be elaborated into hundreds of analogs for hit-to-lead optimization. The crystalline nature and high purity (≥98%) further facilitate automated parallel synthesis workflows without the need for pre-purification [1].

CNS Drug Discovery Screening Collections

Its calculated logP of 3.46 places this compound in a favorable lipophilicity range for passive blood-brain barrier penetration [1]. The predicted PAMPA permeability advantage over the fluoro analog supports its preferential inclusion in CNS-focused screening libraries. Procurement of this specific bromo derivative, rather than the chloro or fluoro variant, increases the probability of identifying hits with adequate brain exposure in phenotypic neurodegeneration or neuro-oncology assays [1].

Large-Scale Procurement for Academic Screening Centers

At $45/g with consistent lot-to-lot purity, this compound offers a compelling cost-to-quality ratio versus the iodo analog ($210/g) [1]. For academic screening centers processing thousands of compounds per year, the 4.7-fold cost advantage per gram and 5.5-fold cost advantage per successful coupling event translate into substantial budget reallocation toward biological testing rather than chemical procurement [1].

Stability-Controlled Compound Management and Long-Term Storage

The compound's crystalline solid form and thermal decomposition onset of 275 °C ensure reliable long-term storage at 2–8 °C without degradation or deliquescence [1]. This outperforms the low-melting trifluoromethyl analog, which requires special handling. For compound management facilities, this translates into lower failure rates during automated retrieval and fewer quality-control re-tests, directly reducing operational costs [1].

Application
Selection Property
Validation Focus
Suzuki library synthesis
Bromophenyl reactivity in C–C coupling
Coupling yield and purity verification
CNS permeability screening
Lipophilicity for passive permeability
Permeability endpoint review
Academic library procurement
Cost efficiency per reactive unit
Procurement economics and purity review
Stable compound storage
Crystalline form and thermal stability
Storage stability and weighing accuracy
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